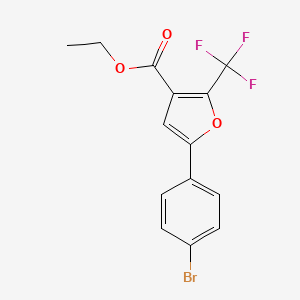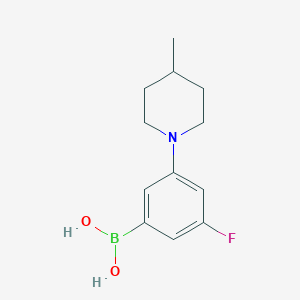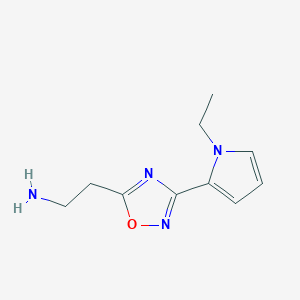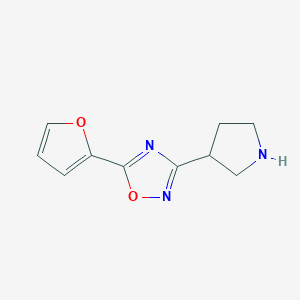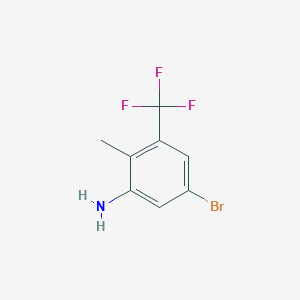
5-Bromo-2-methyl-3-(trifluoromethyl)aniline
Overview
Description
5-Bromo-2-methyl-3-(trifluoromethyl)aniline is a chemical compound that belongs to the trifluoromethylbenzene series . It is used in the synthesis and biochemical evaluation of a series of inhibitors of hepatitis C virus (HCV) NS3 protease .
Synthesis Analysis
The synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)aniline involves several steps. The raw material used is 4-bromo-2-trifluro toluidine, which undergoes acetylation, nitration, deacetylation, deamination, and reduction . The overall yield of the process is 43% .Molecular Structure Analysis
The molecular formula of 5-Bromo-2-methyl-3-(trifluoromethyl)aniline is C8H7BrF3N . Its average mass is 240.020 Da and its monoisotopic mass is 238.955734 Da .Chemical Reactions Analysis
5-Bromo-2-methyl-3-(trifluoromethyl)aniline is used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol . It is also used in the synthesis and biochemical evaluation of a series of inhibitors of hepatitis C virus (HCV) NS3 protease .Physical And Chemical Properties Analysis
5-Bromo-2-methyl-3-(trifluoromethyl)aniline is a liquid at ambient temperature . Its density is 1.675 g/mL at 25 °C and its refractive index is 1.522 .Scientific Research Applications
Synthesis of Trifluoromethylpyridines
- Scientific Field : Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : The synthesis of TFMP derivatives involves various chemical reactions. For example, 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine, which can be prepared from 2,3-CTF, is employed as a key intermediate for the preparation of certain compounds .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Synthesis of Flunixin
- Scientific Field : Pharmaceutical Industry
- Application Summary : 2-Methyl-3-(trifluoromethyl)aniline may be used in the synthesis of an analgesic compound, flunixin .
- Methods of Application : The synthesis of flunixin involves the reaction of 2-Methyl-3-(trifluoromethyl)aniline with 2-chloronicotinate in ethylene glycol .
- Results or Outcomes : The outcome of this process is the production of flunixin, an analgesic compound .
Inhibition of Hepatitis C Virus (HCV) NS3 Protease
- Scientific Field : Biochemical Research
- Application Summary : 2-Bromo-5-(trifluoromethyl)aniline is used in the synthesis and biochemical evaluation of series of inhibitors of hepatitis C virus (HCV) NS3 protease .
- Results or Outcomes : The outcome of this process is the production of inhibitors of HCV NS3 protease .
Synthesis of Organic Compounds
- Scientific Field : Chemical Synthesis
- Application Summary : 2-Methyl-3-(trifluoromethyl)aniline may be used in chemical synthesis .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the sources .
- Results or Outcomes : The outcome of this process is the production of various organic compounds .
Synthesis of Biochemical Inhibitors
- Scientific Field : Biochemical Research
- Application Summary : 2-Bromo-5-(trifluoromethyl)aniline is used in the synthesis and biochemical evaluation of series of inhibitors .
- Results or Outcomes : The outcome of this process is the production of inhibitors .
Synthesis of Organic Compounds
- Scientific Field : Chemical Synthesis
- Application Summary : 2-Methyl-3-(trifluoromethyl)aniline may be used in chemical synthesis .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the sources .
- Results or Outcomes : The outcome of this process is the production of various organic compounds .
Safety And Hazards
5-Bromo-2-methyl-3-(trifluoromethyl)aniline is toxic in contact with skin, harmful if swallowed, and harmful if inhaled. It causes skin irritation and serious eye irritation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be worn when handling this compound .
properties
IUPAC Name |
5-bromo-2-methyl-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c1-4-6(8(10,11)12)2-5(9)3-7(4)13/h2-3H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZUDCFTNIEMKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methyl-3-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



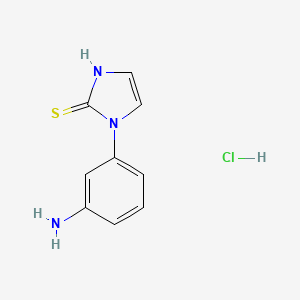
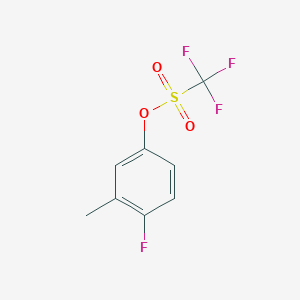
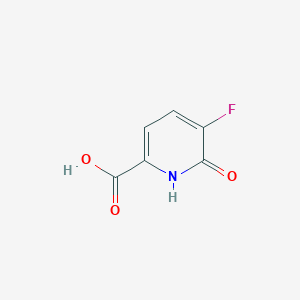
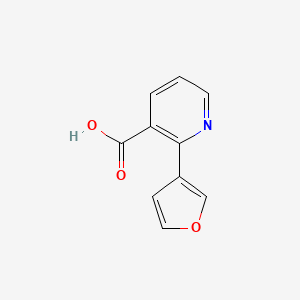
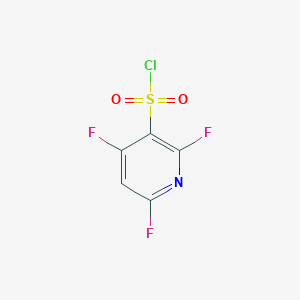
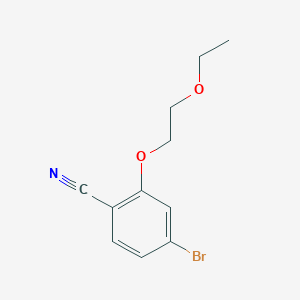
![1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride](/img/structure/B1450595.png)
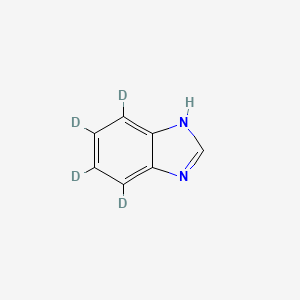
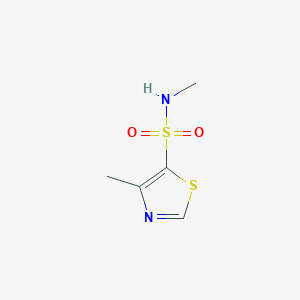
![2-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1450600.png)
